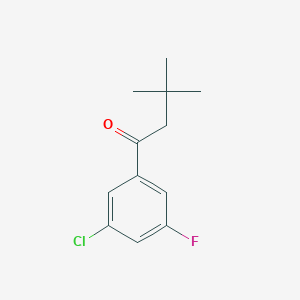

3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone

Description

3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone is a substituted butyrophenone featuring a ketone group at the 1-position of a butanone chain. Its structure includes a 3'-chloro substituent, 3,3-dimethyl groups on the butanone backbone, and a 5'-fluoro group on the aromatic ring. The chloro and fluoro substituents impart electron-withdrawing effects, while the dimethyl groups contribute steric hindrance, influencing reactivity and physical properties .

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-9(13)6-10(14)5-8/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAQDFUOYKZARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642405 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-80-2 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a substituted benzene ring with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Organic Synthesis

3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in pharmaceutical and agrochemical research. Its unique functional groups facilitate various chemical reactions including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using strong oxidizing agents like potassium permanganate.

- Reduction : Can undergo reduction to produce alcohols or alkanes using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution can occur at the halogenated positions, enhancing its utility in synthesis .

Research indicates that this compound exhibits potential biological activities, making it a candidate for further investigation in medicinal chemistry:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains.

- Anti-inflammatory Effects : Investigated for its potential to alleviate inflammation-related conditions.

- Neuropharmacological Effects : Studies indicate modulation of neurotransmitter systems, particularly dopamine receptor activity, which may have implications for treating psychiatric disorders.

Pharmaceutical Development

The compound is being studied as a lead compound in drug discovery. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating conditions such as:

- Psychiatric Disorders : Similar compounds have shown promise as antipsychotics.

- Cancer Treatment : In vitro assays have indicated cytotoxic effects on cancer cell lines, suggesting anticancer properties through modulation of apoptosis pathways.

Neuropharmacological Studies

A study examining the effects of 3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone on neurotransmitter systems demonstrated its capability to modulate dopamine receptor activity. This finding is crucial for understanding its potential use in treating mood disorders and schizophrenia.

Cytotoxicity Assays

In vitro studies utilizing various cancer cell lines demonstrated that this compound could induce apoptosis. The efficacy was compared with standard chemotherapeutic agents, revealing promising results that warrant further investigation into its anticancer potential.

Mechanism of Action

The mechanism of action of 3’-Chloro-3,3-dimethyl-5’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Chloro and Fluoro Groups: Electron-withdrawing substituents like Cl and F enhance the electrophilicity of the ketone group, facilitating nucleophilic additions or cross-coupling reactions. Positional differences (e.g., 3' vs. 4') alter electronic effects and steric accessibility .

Physical Properties: Boiling/Melting Points: 4-Chloro-4'-fluorobutyrophenone has a low melting point (5–6°C) and moderate boiling point (130–132°C at reduced pressure), reflecting weaker intermolecular forces compared to trifluoro-substituted analogs . Density: The density of 4-Chloro-4'-fluorobutyrophenone (1.22 g/mL) suggests moderate packing efficiency, influenced by halogen substituents .

Applications: Pharmaceutical Intermediates: 4-Chloro-4'-fluorobutyrophenone is widely used in drug synthesis, suggesting that the target compound may serve similar roles, especially in introducing halogenated motifs . Synthetic Versatility: Compounds with thiomethyl (e.g., CAS 898781-63-0) or trifluoro (e.g., CAS 898765-00-9) groups highlight the role of substituents in tuning reactivity for specific reactions .

Research Implications and Gaps

- Antimicrobial Activity: notes that structurally unrelated chloro-deoxyaminoglycosides lack antimicrobial activity, underscoring the importance of substituent positioning and backbone structure in bioactivity .

- Synthetic Challenges: Steric hindrance from dimethyl groups in 3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone may require optimized reaction conditions for efficient transformations.

- Data Limitations : Direct experimental data on the target compound’s properties (e.g., melting point, solubility) are absent, necessitating further characterization.

Biological Activity

3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone is a synthetic organic compound with the molecular formula and a molecular weight of approximately 228.69 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including antimicrobial and anti-inflammatory activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chlorine atom at the 3' position

- Fluorine atom at the 5' position of the butyrophenone moiety

These substituents are believed to enhance its biological activity by improving binding affinity to specific molecular targets.

Antimicrobial Properties

Research indicates that 3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate the exact mechanisms involved in its antimicrobial action .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies utilizing animal models have reported a reduction in inflammation markers following administration of the compound. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines, thereby modulating immune responses .

The mechanism by which 3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone exerts its biological effects involves interaction with specific enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity, potentially leading to the inhibition or activation of various biochemical pathways. This interaction may result in altered cellular functions that contribute to its observed antimicrobial and anti-inflammatory activities .

Toxicity Screening

A series of toxicity screenings were conducted on compounds similar to 3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone. These studies indicated that while some compounds exhibited behavioral effects in animal models, none demonstrated sufficient potency for further development as incapacitating agents .

Pharmacological Evaluations

In pharmacological evaluations, 3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone was tested alongside other structurally related compounds. The results revealed varying degrees of biological activity, with some analogs showing stronger antimicrobial properties than others. The data suggest that structural modifications can significantly impact biological efficacy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 228.69 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory Activity | Reduces inflammation markers |

| Mechanism of Action | Interaction with enzymes/receptors; inhibition of cytokines |

Q & A

Q. What are the recommended synthetic routes for 3'-Chloro-3,3-dimethyl-5'-fluorobutyrophenone, and how do reaction conditions influence yield?

The synthesis of halogenated butyrophenones typically involves Friedel-Crafts acylation or ketone alkylation. For example, 3'-chloro-3-methylbutyrophenone is synthesized via acylation of chlorobenzene derivatives with substituted butyryl chlorides under anhydrous AlCl₃ catalysis . Reaction temperature (0–5°C) and solvent polarity (e.g., dichloromethane) are critical for minimizing side reactions like dehalogenation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substituent positions (e.g., ¹³C NMR for quaternary carbons, ¹H NMR for methyl and chloro/fluoro coupling patterns).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₃ClF₃O, expected m/z 283.06).

- HPLC with UV detection : Assess purity (C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are essential given limited toxicological data?

Due to insufficient acute/chronic toxicity data , handle the compound under fume hoods with PPE (nitrile gloves, lab coat, goggles). Store at 2–8°C in airtight containers. For waste disposal, incinerate halogenated organics at >1,000°C to prevent dioxin formation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated butyrophenones?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). For example, fluorinated analogs like 3’-chloro-4’-fluoroacetophenone show divergent IC₅₀ values in HeLa vs. MCF-7 cells due to differences in membrane permeability . Mitigation strategies include:

- Replicating assays across multiple cell lines.

- Standardizing protocols (e.g., MTT assay incubation time: 48 hours).

- Validating results with orthogonal methods (e.g., flow cytometry for apoptosis) .

Q. What methodologies are optimal for studying the compound’s potential as an enzyme inhibitor?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, ΔH). For cytochrome P450 inhibition, conduct metabolic assays with human liver microsomes, monitoring NADPH depletion via UV-Vis at 340 nm . Computational docking (AutoDock Vina) can predict binding poses to guide mutagenesis studies (e.g., Ala-scanning of active sites) .

Q. How does the compound’s halogen substitution pattern influence its reactivity in cross-coupling reactions?

The chloro and fluoro groups at positions 3' and 5' direct electrophilic substitution. Comparative studies show:

Q. What strategies are recommended for assessing ecological toxicity despite data gaps?

Extrapolate from structurally similar compounds (e.g., 3-chlorophenanthrene’s log Kow = 4.2 suggests moderate bioaccumulation potential) . Conduct Daphnia magna acute toxicity tests (OECD 202) and soil column leaching studies to model mobility. Use QSAR tools (EPI Suite) to predict persistence and biodegradability .

Methodological Guidance for Data Interpretation

Q. How to design SAR studies for optimizing pharmacological activity?

- Step 1 : Synthesize analogs with varied substituents (e.g., replacing 3'-Cl with Br or CF₃).

- Step 2 : Test in vitro activity (e.g., IC₅₀ in kinase assays).

- Step 3 : Perform multivariate analysis (PLS regression) to correlate substituent electronegativity with potency .

Q. What statistical approaches are robust for analyzing dose-response data with high variability?

Use nonlinear regression (GraphPad Prism) with constraints for Hill slope (1–2). Apply Grubbs’ test to identify outliers. For EC50 comparisons, use ANOVA with Tukey’s post hoc test (α = 0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.